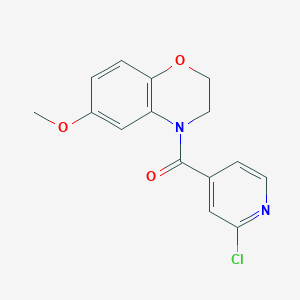
(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a useful research compound. Its molecular formula is C15H13ClN2O3 and its molecular weight is 304.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2-Chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chloropyridine moiety linked to a benzoxazine structure, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. The mechanism involves the modulation of specific signaling pathways that are critical for cancer cell survival.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4;11 (Leukemia) | 0.5 | Inhibition of BET proteins |
| MDA-MB-231 (Breast) | 0.8 | Induction of apoptosis |
Enzyme Inhibition
The compound has been identified as a selective inhibitor of lysyl oxidase-like 2 (LOXL2), with an IC50 value of 126 nM . LOXL2 is implicated in extracellular matrix remodeling and cancer metastasis, making this inhibition particularly relevant for therapeutic applications in oncology .
Study on Antitumor Activity
In a recent study published in Nature Communications, researchers synthesized several derivatives of the compound and evaluated their antitumor effects in vivo. The results demonstrated that the compound significantly reduced tumor size in xenograft models, indicating its potential as a lead compound for further development .
Pharmacokinetics
Pharmacokinetic studies revealed that the compound possesses favorable absorption characteristics when administered orally. It showed high bioavailability and stability in metabolic assays, suggesting its viability for clinical development .
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(6-methoxy-2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-20-11-2-3-13-12(9-11)18(6-7-21-13)15(19)10-4-5-17-14(16)8-10/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVPZXRQCRICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCN2C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













